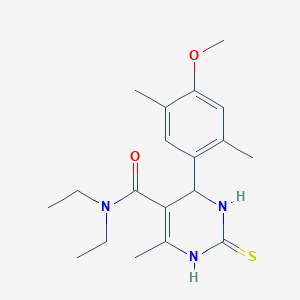
N,N-diethyl-4-(4-methoxy-2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Übersicht
Beschreibung
N,N-diethyl-4-(4-methoxy-2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H27N3O2S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.18239829 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Novel Heterocyclic Compounds : This compound has been used as a precursor in the synthesis of a wide range of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside analgesic and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity : Derivatives of this compound have been synthesized and tested for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), showcasing the critical role of specific substitutions for antiviral efficacy. This research demonstrates the potential of these compounds in developing new antiviral drugs (Renau et al., 1996).
Crystal Structure Analysis : Studies have provided insights into the crystal structures of reduced pyrimidine derivatives, aiding in understanding the molecular configuration and the potential of these compounds in drug development (Begum & Vasundhara, 2009).
Potential Applications
Antimicrobial and Enzyme Inhibitory Properties : The synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial activities have been reported. These studies include enzyme assay, docking studies, and toxicity studies, highlighting the compounds' potential as antimicrobial agents with specific enzyme inhibitory actions, providing a foundation for future drug development (Tiwari et al., 2018).
Radioprotective and Anticancer Activities : Some derivatives have been synthesized and evaluated for their potential radioprotective and anticancer activities. This research outlines the synthesis of novel sulfur heterocyclic compounds, underscoring their significance in developing new therapeutic agents (Ghorab et al., 2006).
Ligands for Nucleic Acid Structures : Biarylpyrimidines, characterized by selective ligands for higher-order nucleic acid structures, have been synthesized from derivatives similar to the compound . These ligands have shown preferences in stabilizing complex nucleic acid formations, presenting new avenues for therapeutic applications (Wheelhouse et al., 2006).
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(4-methoxy-2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-7-22(8-2)18(23)16-13(5)20-19(25)21-17(16)14-9-12(4)15(24-6)10-11(14)3/h9-10,17H,7-8H2,1-6H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIPVUBNTRAGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=S)NC1C2=C(C=C(C(=C2)C)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


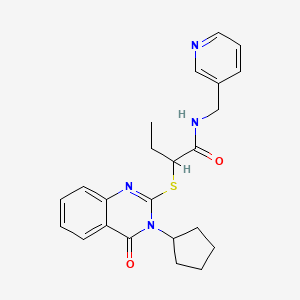
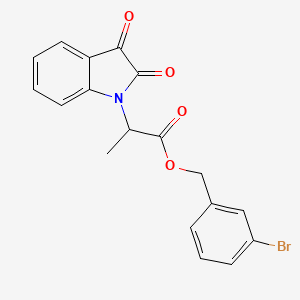
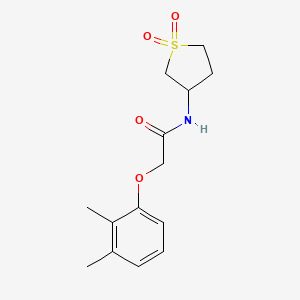
![8-methoxy-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4050161.png)
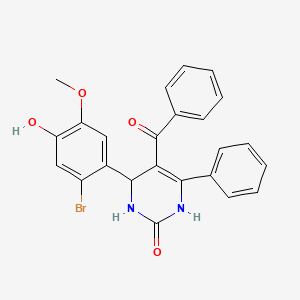

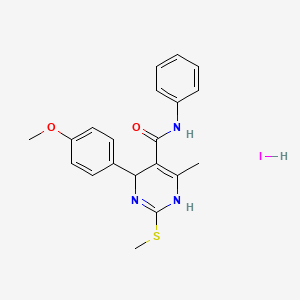
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4050177.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B4050196.png)
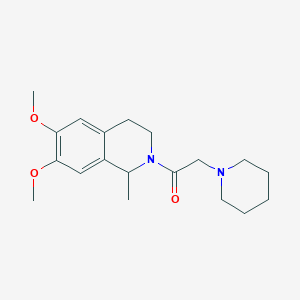
![2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B4050206.png)
![N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide](/img/structure/B4050221.png)

![2-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B4050236.png)
